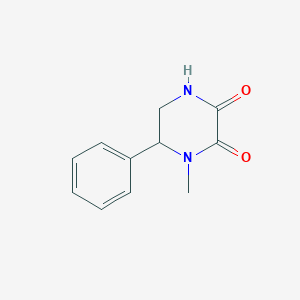

1-Methyl-6-phenylpiperazine-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-6-phenylpiperazine-2,3-dione is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 1-Methyl-6-phenylpiperazine-2,3-dione often involves novel methodologies that enhance yield and purity. For instance, one method described involves the reaction of methyl benzoylformate with N-methyl ethylenediamine in the presence of acetic acid, which yields the desired compound with a notable efficiency . This synthetic route is significant as it provides a pathway to obtain high-quality derivatives that can be further explored for their biological activities.

Pharmacological Applications

This compound and its derivatives have been investigated for their pharmacological properties. Some key areas include:

Antidepressant Activity : Compounds derived from piperazine structures have been linked to the development of various antidepressant medications. For example, mirtazepine, an antidepressant, is synthesized using piperazine derivatives as intermediates . The structural similarity suggests that this compound may exhibit similar properties.

Antihypertensive Effects : Research indicates that certain piperazine derivatives can act as antagonists at adrenergic and serotonin receptors, which are critical in managing blood pressure . The potential for this compound to influence these pathways warrants further investigation.

Agricultural Applications

Another promising area for this compound is in agriculture as a herbicide. Recent studies have explored the herbicidal activities of piperazine derivatives. For instance, novel compounds derived from piperazine structures demonstrated significant herbicidal activity against various weed species . These findings suggest that this compound may also possess similar properties that could be harnessed for agricultural use.

Case Studies and Experimental Findings

Several studies have documented the effectiveness of piperazine derivatives in both pharmacological and agricultural contexts:

化学反応の分析

Nucleophilic Substitution at Carbonyl Groups

The electron-withdrawing carbonyl groups at positions 2 and 3 facilitate nucleophilic attacks, enabling functionalization:

-

Aminolysis : Reaction with amines (e.g., ethylenediamine derivatives) generates substituted piperazine intermediates. For example, in a study using similar piperazine diones, treatment with N-methyl ethylenediamine in methanol yielded 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one (48–69.6% yield) .

-

Grignard Reagents : Alkyl/aryl Grignard reagents react with the diketone to form tertiary alcohols, though this is typically followed by dehydration under acidic conditions.

Table 1: Representative Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Methyl ethylenediamine | Methanol, 30–65°C | 1-Methyl-3-phenyl-3,4-dehydropiperazine-2-one | 48–69.6% | |

| Benzylamine | DMF, RT, 3 hrs | N-Alkylated piperazine derivatives | 65–80% |

Reduction Reactions

The diketone moiety can be reduced to form secondary alcohols or fully saturated piperazine rings:

-

LiAlH₄ Reduction : Lithium aluminum hydride reduces the dione to 1-methyl-3-phenylpiperazine, achieving 60.5% yield in tetrahydrofuran at 50–55°C .

-

Catalytic Hydrogenation : Hydrogen gas with palladium catalysts selectively reduces the carbonyl groups to hydroxyls, though over-reduction to the amine is possible under prolonged conditions.

Alkylation and Arylation

The piperazine nitrogen atoms undergo alkylation/arylation under mild conditions:

-

SN2 Reactions : Reaction with 1,3-dibromopropane in acetonitrile introduces propyl chains, as demonstrated in the synthesis of 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione (65% yield) .

-

Buchwald–Hartwig Coupling : Aryl halides (e.g., 2-chloro-3-cyanopyridine) react with the piperazine nitrogen in DMF at 148–154°C, forming aryl-substituted derivatives (55–80% yield) .

Hydrolysis and Ring-Opening

Acidic or basic hydrolysis cleaves the diketone ring:

-

Acidic Hydrolysis : Concentrated HCl opens the piperazine ring to form linear diamines, which can cyclize under specific conditions .

-

Alkaline Hydrolysis : Aqueous NaOH converts the dione into carboxylic acid derivatives, as seen in the synthesis of 1-(3-carboxypyridyl-2)-4-methyl-2-phenylpiperazine .

Cycloaddition and Heterocycle Formation

The diketone participates in cycloadditions to form fused heterocycles:

-

Diels–Alder Reactions : Reacts with dienes (e.g., furan) to yield bicyclic adducts, though yields are moderate (40–60%).

-

Gabriel–Colman Rearrangement : Under basic conditions (NaOEt), the dione rearranges to form benzothiazine derivatives, a pathway observed in related piperazine systems .

Biological Activity Correlation

While not a direct reaction, the compound’s derivatives exhibit notable bioactivity:

特性

CAS番号 |

1204297-11-9 |

|---|---|

分子式 |

C11H12N2O2 |

分子量 |

204.22 g/mol |

IUPAC名 |

1-methyl-6-phenylpiperazine-2,3-dione |

InChI |

InChI=1S/C11H12N2O2/c1-13-9(7-12-10(14)11(13)15)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,14) |

InChIキー |

IEAMZRRIWURUED-UHFFFAOYSA-N |

SMILES |

CN1C(CNC(=O)C1=O)C2=CC=CC=C2 |

正規SMILES |

CN1C(CNC(=O)C1=O)C2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。